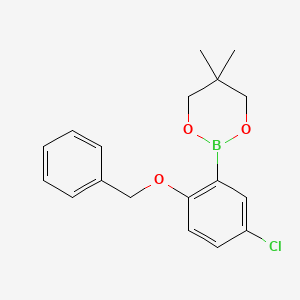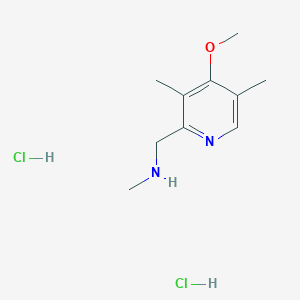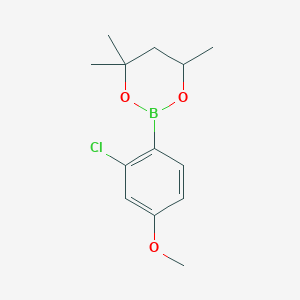
2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, or 5-chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane, is an organic compound belonging to the class of dioxaborinanes. It is a colorless solid with a molecular weight of 291.71 g/mol. 5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane is a versatile reagent used in various organic syntheses, such as the synthesis of heterocyclic compounds and the preparation of esters and amides. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Mécanisme D'action
5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane is an electrophilic reagent. It reacts with nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. The reaction is thought to proceed through an initial attack of the nucleophile on the electrophilic carbon of the dioxaborinane, followed by proton transfer to the oxygen atom and expulsion of the leaving group.
Biochemical and Physiological Effects
Due to its reactivity, 5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane is not expected to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane is its versatility. It can be used in the synthesis of a wide range of compounds, including heterocyclic compounds, esters, and amides. In addition, it can be used in the synthesis of chiral ligands for asymmetric catalysis. The main limitation is that the reaction is slow and requires stirring to ensure complete reaction.
Orientations Futures
For the use of 5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane include the development of new synthetic methods for the preparation of chiral ligands for asymmetric catalysis and the use of the compound in the synthesis of new drugs and other biologically active compounds. In addition, further research is needed to explore the potential applications of the compound in the fields of materials science and nanotechnology.
Méthodes De Synthèse
5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane can be synthesized by the reaction of 2-benzyloxy-5-chlorophenol with 2,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is slow, and stirring is recommended to ensure complete reaction. The product is then isolated by filtration and the filtrate is concentrated to obtain the pure product.
Applications De Recherche Scientifique
5-Chloro-2-benzyloxy-2,5-dimethyl-1,3,2-dioxaborinane is a versatile reagent used in organic synthesis. It has been used in the synthesis of heterocyclic compounds, such as azoles, quinolines, and indoles. It has also been used in the preparation of esters and amides. In addition, it has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-10-15(20)8-9-17(16)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALLBDEXAKNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














